Ethyl 2-(3-(4-chlorophenyl)ureido)-4,5-dimethylthiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[(4-chlorophenyl)carbamoylamino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-4-22-15(20)13-9(2)10(3)23-14(13)19-16(21)18-12-7-5-11(17)6-8-12/h5-8H,4H2,1-3H3,(H2,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIUJODZJUXTKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(3-(4-chlorophenyl)ureido)-4,5-dimethylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including relevant data tables and findings from various studies.
- Molecular Formula : CHClNOS
- Molar Mass : 352.84 g/mol
- CAS Number : 379727-14-7
- Density : 1.366 g/cm³ (predicted)
- Boiling Point : 404.0 °C (predicted)
- pKa : 12.91 (predicted)
The compound is believed to interact with various biological pathways, primarily through the modulation of gene expression and enzyme activity. Its structural components suggest potential interactions with proteins involved in cell signaling and metabolic processes.
Antimicrobial Properties
Thiophene derivatives have demonstrated antimicrobial activity against a range of pathogens. A study analyzing related compounds found that modifications in the thiophene ring could enhance antibacterial and antifungal activities. The presence of the chlorophenyl group may also contribute to increased potency against microbial strains.
Case Studies
- Study on Oct3/4 Induction
-
Hypolipidemic Effects
- In a study involving structurally related compounds, significant reductions in serum cholesterol and triglyceride levels were observed in animal models at specific dosages . This indicates that ethyl derivatives can modulate lipid metabolism, potentially offering therapeutic benefits in hyperlipidemia.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 352.84 g/mol |
| Density | 1.366 g/cm³ (predicted) |
| Boiling Point | 404.0 °C (predicted) |
| pKa | 12.91 (predicted) |
| Biological Activity | Observations |
|---|---|
| Anticancer | Induces apoptosis |
| Antimicrobial | Effective against bacteria and fungi |
| Hypolipidemic | Reduces cholesterol levels |
Comparison with Similar Compounds
Structural Analogs with Ureido-Thiazol/Piperazine Moieties
Compounds 10d , 10e , and 10f (from ) share the ureido-aromatic motif but incorporate thiazol and piperazine groups instead of a thiophene core. Key differences include:
- Substituent Effects :
- 10d and 10e feature trifluoromethyl (CF₃) groups on the phenyl ring, while 10f has a 3-chlorophenyl group. The electron-withdrawing CF₃ group may enhance metabolic stability compared to chloro substituents .
- The thiazol-piperazine scaffold in these compounds increases molecular complexity and weight (e.g., 10d and 10e : MW 548.2 g/mol) compared to the simpler thiophene-based target compound .
- Synthetic Efficiency: Yields for 10d–10f range from 89.1% to 93.4%, suggesting robust synthetic routes for thiazol derivatives.
Thiophene Derivatives with Alternative Functional Groups
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate () shares the thiophene core and 4-chlorophenyl substituent but replaces the ureido group with a cyanoacetyl amino moiety. Key comparisons:
- Functional Group Impact: The cyanoacetyl group introduces a nitrile functionality, which may alter electronic properties and hydrogen-bonding capacity compared to the ureido group. This could influence solubility or target binding .
Ureido-Morpholino-Triazine Derivatives
The morpholino-triazine compound 30 () shares the ureido linkage but incorporates a triazine core and morpholino groups. Comparisons include:
- Synthetic Challenges: The lower yield (50%) for 30 contrasts with the high yields of 10d–10f, possibly due to steric hindrance from the triazine-morpholino system .
Precursor-Based Comparisons
The precursor ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate () lacks the ureido group but is critical in synthesizing bioactive thienopyrimidines. Replacing the amino group with a ureido moiety likely enhances hydrogen-bonding interactions, improving target affinity in drug design .
Key Takeaways
- Substituent Effects: Chlorophenyl and ureido groups balance electronic and steric properties, while trifluoromethyl or cyano groups in analogs modulate stability and reactivity.
- Yield Trends: Thiazol derivatives (10d–10f) show higher synthetic efficiency (~90% yields) than morpholino-triazine systems (~50%), highlighting the impact of structural complexity on reaction optimization.
Further studies are needed to elucidate the target compound’s biological profile and optimize its synthetic pathway. Comparative data on solubility, stability, and activity would enhance understanding of structure-activity relationships.
Q & A
Q. Optimization Tips :
- Maintain anhydrous conditions to prevent hydrolysis of the ester group.
- Use a 1:1.2 molar ratio of precursor to 4-chlorophenyl isocyanate to minimize side products.
- Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) and isolate yields typically between 72–94% .
Basic: What spectroscopic techniques are critical for structural validation, and what key signals confirm the target structure?
Answer:
- IR Spectroscopy :
- ¹H NMR :
- Mass Spectrometry :
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance the compound’s antioxidant and anti-inflammatory activity?
Answer:
SAR Strategies :
- Substituent Variation : Replace the 4-chlorophenyl group with electron-donating groups (e.g., –OH, –OCH₃) to improve radical scavenging. Phenolic derivatives show 70–83% inhibition in lipid peroxidation assays, comparable to diclofenac .
- Bioisosteric Replacement : Substitute the thiophene ring with pyridine or furan to modulate electronic effects and solubility .
Q. Assay Models :
Q. Table 1: Representative Activity Data
| Substituent on Phenyl | DPPH IC₅₀ (µM) | NO Inhibition (%) | Paw Edema Inhibition (%) |
|---|---|---|---|
| 4-Cl (Parent) | 45.2 | 68.5 | 70.2 |
| 3-OH,4-Cl | 28.7 | 82.1 | 83.1 |
| 4-OCH₃ | 32.4 | 75.3 | 78.9 |
Advanced: How should researchers address contradictions in biological activity data across different assay models?
Answer:
- Model-Specific Variables :
- In vitro vs. in vivo : Lipid peroxidation assays (rat brain homogenate) may overestimate efficacy compared to in vivo edema models due to metabolic stability differences .
- Radical Specificity : DPPH (stable radical) vs. NO (transient radical) assays require normalization to Trolox equivalents for cross-comparison .
Q. Resolution Strategies :
Dose-Response Curves : Establish linearity across concentrations (e.g., 10–100 µM) to identify non-specific effects.
Multivariate Analysis : Use ANOVA to account for inter-assay variability (e.g., p < 0.05 for carrageenan model vs. DPPH) .
Mechanistic Profiling : Combine enzyme inhibition (COX-2) and cellular assays (NF-κB luciferase) to validate target engagement .
Advanced: What crystallographic approaches are suitable for resolving the compound’s 3D structure, and how can SHELX software enhance refinement?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
